molecular formula C19H31N5O2 B610080 PHA-793887 CAS No. 718630-59-2

PHA-793887

Cat. No.: B610080
CAS No.: 718630-59-2
M. Wt: 361.5 g/mol
InChI Key: HUXYBQXJVXOMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6,6-dimethyl-5-[(1-methyl-4-piperidinyl)-oxomethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a piperidinecarboxamide.
PHA-793887 has been used in trials studying the treatment of Advanced/Metastatic Solid Tumors.

Scientific Research Applications

Synthesis and Characterization

  • N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropy-rrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide has been synthesized and characterized in studies focusing on the development of new compounds with potential biological activities. For instance, a study by Ghorab, El-Gazzar, and Alsaid (2014) demonstrated the synthesis and characterization of related pyrazolone derivatives for their potential as anticancer agents, showcasing the broad research interest in this class of compounds (Ghorab, El-Gazzar, & Alsaid, 2014).

Antiviral Applications

  • The compound and its derivatives have been explored for their antiviral properties. A study by Shamroukh et al. (2007) utilized a similar precursor for the preparation of novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, which were tested for their antiviral activity against Herpes Simplex Virus type-1 (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Anticancer Potential

  • Research has also highlighted the potential anticancer applications of these compounds. Ghorab, El-Gazzar, and Alsaid (2014) found that certain derivatives exhibited significant anticancer activity against human tumor breast cancer cell lines, suggesting a promising area for further exploration in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Chemical Structure Analysis

  • Studies have also focused on the detailed structure elucidation of compounds with similar complex chemical structures, using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. For example, Girreser, Rösner, and Vasilev (2016) conducted an in-depth structural analysis of a related cannabimimetic designer drug, providing insights into the methodologies used for understanding the chemical nature of such compounds (Girreser, Rösner, & Vasilev, 2016).

Biochemical Analysis

Biochemical Properties

PHA-793887 interacts with CDK2, CDK5, and CDK7, showing IC50 values of 8 nM, 5 nM, and 10 nM, respectively . It is more than 6-fold selective for CDK2, 5, and 7 than CDK1, 4, and 9 . The nature of these interactions involves the inhibition of these CDKs, which play crucial roles in cell cycle regulation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces cell-cycle arrest and apoptosis . In vitro experiments revealed that this compound severely impaired signaling by toll-like receptors in dendritic cells, thus suppressing the production of multiple cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting CDK2, CDK5, and CDK7 . This leads to cell-cycle arrest, inhibition of Rb and nucleophosmin phosphorylation, and modulation of cyclin E and cdc6 expression .

Temporal Effects in Laboratory Settings

Over the dose range investigated, pharmacokinetic studies showed that systemic exposure to this compound increased with the dose and was time-independent . This compound was poorly tolerated at doses ≥44 mg/m2 .

Dosage Effects in Animal Models

In vivo, this compound (10–30 mg/kg) shows good efficacy in the human ovarian A2780, colon HCT-116, and pancreatic BX-PC3 carcinoma xenograft models . This compound (20 mg/kg) is effective in xenograft models of K562 and HL60 cells .

Transport and Distribution

Its solubility in DMSO and ethanol suggests that it may be able to pass through cell membranes and distribute within cells .

Subcellular Localization

Given its role as a CDK inhibitor, it is likely to be found in the nucleus where it can interact with its target enzymes .

Properties

IUPAC Name

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYBQXJVXOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222134
Record name PHA-793887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718630-59-2
Record name PHA-793887
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0718630592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-793887
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHA-793887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-793887
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS45S912B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHA-793887
Reactant of Route 2
PHA-793887
Reactant of Route 3
PHA-793887
Reactant of Route 4
Reactant of Route 4
PHA-793887
Reactant of Route 5
PHA-793887
Reactant of Route 6
Reactant of Route 6
PHA-793887

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.